molecular formula C14H17NO4 B3090511 (R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid CAS No. 1212086-74-2

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid

Cat. No.: B3090511
CAS No.: 1212086-74-2
M. Wt: 263.29 g/mol
InChI Key: BBMCBMREDOQCDU-LLVKDONJSA-N
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Description

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid (CAS: 2101238-70-2, molecular formula: C₁₅H₁₉NO₆S, molecular weight: 341.4 g/mol) is a chiral isoindoline derivative featuring a tert-butoxycarbonyl (BOC) protecting group and a carboxylic acid moiety. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and chiral building blocks for drug candidates . Its stereochemical configuration (R-enantiomer) is critical for interactions with biological targets, ensuring enantioselective activity in therapeutic applications.

The BOC group enhances stability during synthetic processes, protecting the amine functionality from undesired reactions. The carboxylic acid group enables further derivatization, such as amide bond formation or salt generation, enhancing solubility and bioavailability.

Properties

IUPAC Name

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMCBMREDOQCDU-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2[C@@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a complex isoindoline structure with a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and reactivity. The molecular formula is C₁₄H₁₇NO₄, with a molecular weight of 265.29 g/mol. The presence of the carboxylic acid group contributes to its potential interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Isoindoline Framework : Utilizing cyclization reactions.
  • Protection of Functional Groups : Application of Boc protection to enhance stability.
  • Carboxylation : Introduction of the carboxylic acid functionality through electrophilic substitution.

These steps highlight the complexity and precision required in synthesizing this compound, which is crucial for its subsequent biological evaluation.

Research indicates that this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with similar isoindoline structures have been shown to inhibit specific enzymes, suggesting potential applications as enzyme inhibitors in therapeutic contexts.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways associated with diseases such as hypertension and inflammation.

Therapeutic Applications

The biological activity of this compound has been explored in several therapeutic areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of isoindoline compounds can enhance the potency of antibiotics against resistant bacterial strains .
  • Antiviral Properties : Research has focused on its potential as an inhibitor of viral proteases, particularly in the context of Hepatitis C virus (HCV) .
  • Anti-inflammatory Effects : Isoindoline derivatives are being investigated for their ability to modulate inflammatory responses, making them candidates for treating autoimmune diseases .

Case Study 1: Antimicrobial Potentiation

A study evaluated the effect of this compound on the efficacy of clarithromycin against E. coli. The compound was found to significantly reduce the minimum inhibitory concentration (MIC) when used in combination with clarithromycin, demonstrating its potential as an antibiotic potentiator .

Case Study 2: Viral Inhibition

In a study assessing antiviral activity against HCV, compounds structurally related to this compound showed promising results in reducing viral replication rates in cell-based assays. The therapeutic index was notably improved compared to existing antiviral agents .

Comparison of Biological Activities

CompoundBiological ActivityMechanismReference
This compoundAntimicrobial potentiationInhibition of bacterial enzymes
Isoindole Derivative AAntiviral against HCVProtease inhibition
Isoindole Derivative BAnti-inflammatoryReceptor modulation

Scientific Research Applications

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid is a chemical compound with a complex isoindoline structure, characterized by a tert-butoxycarbonyl group and a methylsulfonyl group attached to its framework, with a molecular weight of 341.38 g/mol. It is often utilized in organic synthesis and medicinal chemistry due to its unique structural properties and functional groups, which enhance its reactivity and biological activity. The compound's versatility makes it an important tool in both academic and industrial chemistry.

Applications

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid has several applications, particularly in pharmaceutical development. Isoindoline-1-carboxylic acid derivatives have pharmacologically important properties and have been useful in the design of analogues of indapamide, a diuretic agent used in the therapy for hypertension . Its sterically constrained structure has been valuable in structure-activity relationship studies for the design of inhibitors or activators of different receptors for the development of therapeutic approaches targeting hypertension, inflammation, or autoimmune and neurodegenerative diseases . Its use as a surrogate of proline has contributed to the enhancement of the selectivity properties of human PPARδ agonists, which are considered promising leads for drugs for the treatment of diabetes, obesity, or atherosclerosis .

Interaction studies

Interaction studies involving (R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid are essential for understanding its biological implications and may focus on defining its potential therapeutic roles and mechanisms of action.

Structural Comparison

(R)-2-(tert-butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid has a unique combination of functional groups that distinguishes it from similar compounds, enhancing its potential utility in various chemical applications.

Compound NameStructureUnique Features
2-(tert-butoxycarbonyl)isoindoline-1-carboxylic acidC₁₄H₁₇NO₄Lacks methylsulfonyl group; simpler structure
5-methylsulfonylisoindoleC₁₄H₁₅NO₄SNo carboxylic acid functionality; different reactivity
2-(methylsulfonyl)isoindolineC₁₄H₁₅NO₃SLacks tert-butoxycarbonyl protecting group; different stability

Comparison with Similar Compounds

Hydrolysis-Resistant Isoindoline Derivatives

(R)-2-((9Z,12Z)-Octadeca-9,12-dienoyl)isoindoline-1-carboxylic acid (compound 37 in ) replaces the BOC group with a linoleoyl (omega-6 fatty acid) chain. Key differences include:

  • Stability: The BOC group in the target compound offers superior resistance to hydrolysis compared to the ester-linked linoleoyl group in compound 37, which is prone to enzymatic cleavage .
  • Biological Activity : Compound 37 stimulates mitochondrial activity due to its fatty acid component, whereas the target compound’s bioactivity is linked to its role in enzyme inhibition .

Boron-Containing Derivatives

1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid (CAS: 1256345-64-8) incorporates a boronic acid group instead of a carboxylic acid. This modification enables its use in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a feature absent in the target compound. The oxindole scaffold also differs from isoindoline, reducing conformational rigidity .

Compound Core Structure Key Functional Groups Reactivity/Application Reference
(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid Isoindoline BOC, Carboxylic Acid Enzyme inhibition
1-(BOC)-2-oxoindolin-5-ylboronic acid Oxindole BOC, Boronic Acid Suzuki cross-coupling

Sulfonyl-Modified Isoindoline Derivatives

The compound (R)-2-(tert-Butoxycarbonyl)-5-(methylsulfonyl)isoindoline-1-carboxylic acid () introduces a methylsulfonyl group at position 5 of the isoindoline ring. This addition:

  • Enhances electrophilicity , facilitating nucleophilic substitution reactions.
  • Increases polarity, improving aqueous solubility compared to the non-sulfonylated analog .

Q & A

Q. What are the common synthetic routes for (R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid?

The compound is typically synthesized via acylation or coupling reactions. A general procedure involves reacting isoindoline-1-carboxylic acid derivatives with tert-butoxycarbonyl (Boc) protecting agents. For example:

  • Procedure B (): React linoleic acid or oleoyl chloride with (R)-isoindoline-1-carboxylic acid under basic conditions (e.g., DCC/DMAP coupling), followed by Boc protection.
  • Key steps : Purification via flash chromatography and characterization by 1^1H/13^{13}C NMR and HRMS .

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR spectra for diagnostic peaks (e.g., Boc tert-butyl group at δ 1.2–1.4 ppm, isoindoline aromatic protons at δ 7.2–7.6 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 426.2981 for C27_{27}H40_{40}NO3_3) .
  • X-ray crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .

Q. What are its primary applications in academic research?

  • Drug development : Used as a chiral intermediate in synthesizing anticancer agents (e.g., type D/L inhibitors in Scheme 1/2, ).
  • Peptide synthesis : The Boc group protects amines during solid-phase peptide synthesis (SPPS) .
  • Mitochondrial activity studies : Analogues like (R)-2-linoleoylisoindoline-1-carboxylic acid stimulate mitochondrial function .

Advanced Research Questions

Q. How can reaction yields be optimized during Boc protection of isoindoline derivatives?

  • Catalyst selection : Use DMAP or HOBt to enhance coupling efficiency in acylation reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Temperature control : Maintain 0–5°C during Boc anhydride addition to minimize side reactions .
  • Purity monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates .

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
  • X-ray analysis : Confirm absolute configuration via single-crystal diffraction (SHELXL refinement) .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions .

Q. What strategies mitigate stability issues during storage and handling?

  • Storage conditions : Store at 2–8°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis .
  • Lyophilization : Convert to stable salts (e.g., tert-butylamine) for long-term storage .
  • Avoid moisture : Use anhydrous solvents and gloveboxes for sensitive reactions .

Q. How can structural analogs be designed to enhance mitochondrial activity?

  • Acyl group modification : Replace linoleic acid with unsaturated fatty acids (e.g., arachidonic acid) to alter lipophilicity .
  • Bioisosteric replacement : Substitute isoindoline with pyrrolidine or tetrahydroquinoline cores while retaining the Boc-carboxylic acid motif .
  • In vitro assays : Measure ATP production and oxygen consumption rates in cell lines (e.g., HEK293) .

Q. How should conflicting biological activity data in analogs be interpreted?

  • Purity validation : Confirm compound integrity via HPLC (>98% purity) to rule out degradation products .
  • Assay conditions : Standardize mitochondrial assays (e.g., pH, serum concentration) to minimize variability .
  • Solubility testing : Use DMSO stocks with <0.1% water to prevent aggregation in cellular assays .

Methodological Notes

  • Stereochemical analysis : Combine X-ray (SHELX) and CD spectroscopy for unambiguous assignment .
  • Safety protocols : Follow GHS guidelines (e.g., H319/H315 for eye/skin irritation) and use fume hoods during synthesis .
  • Data reproducibility : Replicate synthetic steps ≥3 times and report mean yields ± standard deviation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid
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(R)-2-(tert-Butoxycarbonyl)isoindoline-1-carboxylic acid

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